molecular formula C26H25FN4O2S B2752692 N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide CAS No. 902911-64-2

N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide

Cat. No.: B2752692
CAS No.: 902911-64-2
M. Wt: 476.57
InChI Key: YZVXAHZAZPAABX-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidin-4-one derivative featuring a thioether-linked butanamide side chain substituted with a 4-ethylphenyl group and a 4-fluorobenzyl moiety. Its core structure shares similarities with kinase inhibitors and other bioactive heterocyclic compounds, as it integrates a fused pyridine-pyrimidine scaffold known for modulating enzymatic activity .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O2S/c1-3-17-9-13-20(14-10-17)29-24(32)22(4-2)34-26-30-23-21(6-5-15-28-23)25(33)31(26)16-18-7-11-19(27)12-8-18/h5-15,22H,3-4,16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVXAHZAZPAABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide, with the CAS number 892281-07-1, is a complex compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly its anti-inflammatory and anticancer activities, supported by various research findings and data.

  • Molecular Formula : C27H22FN3O3S
  • Molecular Weight : 487.5 g/mol
  • Structural Characteristics : The compound features a pyrimidine core linked to a thioether and an amide functional group, which may influence its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Research Findings :

  • A study demonstrated that several pyrimidine derivatives exhibited significant COX-1 and COX-2 inhibition. For instance, compounds with similar structural motifs showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
N-(4-ethylphenyl)-2...TBDTBD

The specific IC50 values for N-(4-ethylphenyl)-2... remain to be determined through targeted bioassays.

2. Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis.

Case Studies :

  • In vitro studies have shown that similar pyrimidine derivatives can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Further investigation into N-(4-ethylphenyl)-2... could reveal its efficacy against various cancer types.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in the substituents on the pyrimidine ring can significantly affect their pharmacological profiles.

Key Observations :

  • Electron-donating groups tend to enhance anti-inflammatory activity, while bulky substituents may hinder binding efficiency to target enzymes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 4-fluorobenzyl group in the target compound contrasts with nitrophenyl or bromophenyl groups in analogues, likely altering solubility and target selectivity. Thioether linkages (target) vs. oxo or amine groups (analogues) may affect metabolic stability .
Bioactivity and Mechanism
  • Kinase Inhibition: Pyrido-pyrimidinones are established kinase inhibitors. The target compound’s fluorobenzyl group may enhance selectivity for tyrosine kinases, akin to Example 53 (), which showed nanomolar activity against EGFR .
  • Anticancer Potential: Analogues with nitrophenyl or bromophenyl groups () exhibit antiproliferative effects via DNA intercalation or topoisomerase inhibition. The target’s ethylphenyl group could modulate cytotoxicity profiles .
  • Metabolic Stability : Thioether linkages (target) may confer greater resistance to oxidative degradation compared to thioxo or oxo groups in analogues () .
Pharmacokinetic Considerations
  • Metabolism: Fluorine substitution typically reduces CYP450-mediated metabolism, suggesting longer half-life than non-fluorinated analogues (e.g., ’s N-(4-nitrophenyl)-3-oxobutanamide) .

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